molecular formula C20H15F2N5O2 B2899660 N-(2,4-difluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895009-84-4

N-(2,4-difluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2899660
CAS No.: 895009-84-4
M. Wt: 395.37
InChI Key: PIVMADSPHNAPCB-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a high-quality small molecule offered for research applications. This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, a scaffold known for its significant pharmacological potential and relevance in medicinal chemistry research . The structure features a 1-(2-methylphenyl) substitution on the pyrazolo[3,4-d]pyrimidin-4-one core, which is further functionalized with an acetamide linker bearing an N-(2,4-difluorophenyl) group. Related compounds with the pyrazolo[3,4-d]pyrimidin-4-one core and similar acetamide side chains have been investigated for their biological activities, suggesting this chemical class is a valuable template for developing enzyme inhibitors and probing signal transduction pathways . The presence of the difluorophenyl moiety is a common bioisostere in drug design, often used to optimize a compound's potency and metabolic stability . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers are responsible for verifying the compound's suitability for their specific applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2/c1-12-4-2-3-5-17(12)27-19-14(9-24-27)20(29)26(11-23-19)10-18(28)25-16-7-6-13(21)8-15(16)22/h2-9,11H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVMADSPHNAPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-difluoroaniline, 2-methylbenzaldehyde, and other reagents necessary for constructing the pyrazolopyrimidine core. Common reaction conditions may involve:

    Condensation reactions: To form the pyrazole ring.

    Cyclization reactions: To construct the pyrimidine ring.

    Amidation reactions: To attach the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that azetidines, including 3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine, exhibit significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, making them candidates for antibiotic development. The presence of the difluoromethyl group may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The sulfonyl group is known to participate in various biochemical interactions, which could enhance the compound's ability to target cancer-specific pathways.

Reactivity Studies

The reactivity of 3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine can be explored through various transformations typical for azetidines. These include:

  • Electrophilic Aromatic Substitution : The sulfonyl group can facilitate electrophilic attacks on adjacent aromatic systems.
  • Nucleophilic Additions : The nitrogen atom in the azetidine ring can act as a nucleophile, participating in various addition reactions.

Case Studies and Research Findings

Several studies have documented the biological activities of azetidines similar to 3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine. For instance:

  • A study published in ChemRxiv discusses multi-drug therapies targeting COVID-19, highlighting compounds that share structural similarities with this azetidine derivative .
  • Research on DHODH inhibitors emphasizes the importance of structural modifications in enhancing antimalarial activity, paralleling the potential modifications applicable to 3-(difluoromethyl)-1-(3-methylbenzenesulfonyl)azetidine .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymatic activity.

    Receptors: Binding to receptors to modulate their function.

    Pathways: Affecting signaling pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and molecular properties of the target compound with four analogs identified in the evidence:

Compound Name Substituents (Position 1) Acetamide Substituent Molecular Formula Molecular Weight Key Features
Target Compound 2-methylphenyl 2,4-difluorophenyl C22H16F2N5O2* 428.40 Moderate fluorination; steric bulk from methylphenyl
2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-fluorophenyl 2-(trifluoromethyl)phenyl C20H14F4N6O2 470.36 Higher fluorination (F4, CF3); increased lipophilicity
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide 2,3-dimethylphenyl 4-fluorophenyl C21H18FN5O2 391.40 Enhanced steric hindrance from dimethyl groups; lower molecular weight
2-(4-fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide 1-phenyl 4-fluorophenyl C23H18FN7O2 443.44 Expanded heterocyclic system (additional pyrazole); higher nitrogen content
2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide 2,4-dimethylphenyl 4-(trifluoromethyl)phenyl C22H18F3N5O2 441.40 Combined steric (dimethyl) and electronic (CF3) effects

*Calculated based on molecular formula.

Key Observations:

  • Fluorination Patterns : The target compound’s 2,4-difluorophenyl group balances electron withdrawal and steric effects, whereas analogs with trifluoromethyl groups (e.g., ) exhibit higher lipophilicity and metabolic stability.
  • Heterocyclic Complexity : The compound in incorporates an additional pyrazole ring, increasing nitrogen content and possibly enhancing hydrogen-bonding interactions.

Structure-Activity Relationship (SAR) Considerations

  • Position 1 Substituents : The 2-methylphenyl group in the target compound may enhance selectivity for hydrophobic binding pockets compared to smaller substituents (e.g., 4-fluorophenyl in ).
  • Acetamide Modifications : The 2,4-difluorophenyl group provides moderate electron withdrawal, whereas trifluoromethyl () or methylpyrazole () substituents could alter potency or pharmacokinetics.
  • Core Modifications : Expansion to dihydro-pyrazolo-pyrimidines () or fused systems () may influence conformational flexibility and target engagement.

Biological Activity

N-(2,4-difluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14F2N4O2C_{18}H_{14}F_{2}N_{4}O_{2}, with a molecular weight of 356.3 g/mol. The compound features a difluorophenyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC18H14F2N4O2
Molecular Weight356.3 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold is known for inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, similar compounds have demonstrated IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9 .
  • Receptor Modulation : The compound may also interact with specific receptors involved in signal transduction pathways, potentially affecting cellular proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example:

  • Case Study 1 : A derivative exhibited significant antiproliferative effects on human tumor cell lines such as HeLa and HCT116, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

Emerging research suggests that compounds with similar structures possess antimicrobial properties:

  • Case Study 2 : A related pyrazolo compound showed effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar activity.

Neuroprotective Effects

Preliminary findings indicate that certain derivatives may offer neuroprotective benefits:

  • Case Study 3 : Research has indicated that pyrazolo derivatives can protect neuronal cells from oxidative stress-induced damage .

In Vitro Studies

In vitro experiments demonstrate the compound's ability to inhibit cell growth and induce apoptosis in cancer cell lines. The following table summarizes key findings from various studies:

Study ReferenceCell LineIC50 (µM)Effect
HeLa0.36Antiproliferative
HCT1161.8Induction of apoptosis
Neuronal CellsN/ANeuroprotection against stress

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazolo[3,4-d]pyrimidine core can lead to significant changes in potency and selectivity against specific targets.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?

The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors such as 5-amino-1H-pyrazole-4-carboxamide derivatives, followed by introducing substituents (e.g., 2-methylphenyl and 2,4-difluorophenyl groups) through nucleophilic substitution or coupling reactions. Critical conditions include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
  • Catalysts : Using triethylamine or DMF as bases to deprotonate intermediates .
  • Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for >95% purity .

Q. Which spectroscopic techniques are prioritized for structural characterization, and what markers indicate successful synthesis?

  • NMR (¹H/¹³C) : Key markers include the pyrazolo[3,4-d]pyrimidine proton at δ 8.2–8.5 ppm and the acetamide carbonyl signal at ~170 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 437.12) .
  • HPLC : Purity >98% with retention time consistency across batches .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives be resolved?

Contradictions often arise from variations in:

  • Substituent positions : For example, 2,4-difluorophenyl groups may enhance target binding compared to 4-chlorophenyl analogs .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to reduce variability .
  • Dose-response validation : Use IC₅₀ values from triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What in silico strategies predict molecular targets and binding modes for this compound?

  • Molecular docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR or CDK2) .
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors at pyrimidine-4-oxo) using Schrödinger .

Q. How do substituents (e.g., 2,4-difluorophenyl) influence pharmacokinetic properties?

  • Lipophilicity (LogP) : Fluorine atoms reduce LogP (~2.1 vs. 2.8 for chlorophenyl analogs), enhancing solubility .
  • Metabolic stability : In vitro microsomal assays show t½ >60 mins for difluorophenyl derivatives vs. <30 mins for methoxy-substituted analogs .
  • Plasma protein binding : >90% binding observed in equilibrium dialysis, requiring dose adjustments .

Q. What experimental designs optimize SAR studies for derivative libraries?

  • Scaffold diversification : Introduce substituents at pyrimidine-4-oxo (e.g., methyl, ethyl) and phenyl rings (e.g., halogens, methoxy) .
  • High-throughput screening : Test 50+ derivatives in kinase inhibition panels (e.g., Eurofins KinaseProfiler) .
  • Multivariate analysis : Use PCA to correlate structural features (e.g., Hammett σ values) with bioactivity .

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